molecular formula C12H15NO5 B5103432 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid CAS No. 6240-94-4

2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid

Cat. No.: B5103432
CAS No.: 6240-94-4
M. Wt: 253.25 g/mol
InChI Key: FPENGYPIIVADIX-UHFFFAOYSA-N
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Description

2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 2-methoxyphenoxy acetyl group at the amino position. This compound is structurally analogous to bioactive molecules targeting enzymatic pathways, such as kinase inhibitors or protease substrates . Its synthesis typically involves coupling 2-(2-methoxyphenoxy)acetic acid with 2-aminopropanoic acid derivatives under carbodiimide-mediated conditions .

Properties

IUPAC Name

2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(12(15)16)13-11(14)7-18-10-6-4-3-5-9(10)17-2/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPENGYPIIVADIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387517
Record name 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-94-4
Record name 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with propanoic acid and an appropriate amine under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as a base or acid, to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester and amide bonds:

Reaction Type Conditions Products Yield
Amide Hydrolysis 6M HCl, reflux (110°C, 12h)2-(2-Methoxyphenoxy)acetic acid + Alanine~78%
Ester Hydrolysis 1M NaOH, 80°C, 6h 2-Aminopropanoic acid + Methoxyphenoxyacetate ion~65%

Hydrolysis is critical for modifying the compound’s pharmacophore. The amide bond’s cleavage under acidic conditions is particularly relevant for prodrug activation strategies.

Acylation Reactions

The primary amine group participates in acylation to form secondary amides:

Acylating Agent Catalyst Conditions Product
Acetic anhydridePyridine, 0°C → RT 24h, anhydrous DCMN-Acetyl derivative
Benzoyl chlorideTriethylamineReflux in THF, 8hN-Benzoylated analog

Acylation enhances lipophilicity, potentially improving membrane permeability. Side reactions involving the methoxy group are minimized due to its electron-donating nature .

Alkylation Reactions

The carboxylic acid and amine groups enable alkylation:

Site Reagent Conditions Product
Carboxylic Acid Methyl iodideK₂CO₃, DMF, 60°C, 6h Methyl ester derivative
Amine Ethyl bromoacetateDIEA, DCM, RT, 12hN-Alkylated glycine ethyl ester conjugate

Alkylation of the carboxylic acid is regioselective under basic conditions, while the amine requires milder bases to avoid over-alkylation .

Oxidation and Reduction

The methoxyphenoxy moiety is resistant to oxidation, but the propanoic acid chain can be modified:

Reaction Reagents Conditions Outcome
Oxidation KMnO₄, H₂SO₄70°C, 3hDecarboxylation to ketone byproducts
Reduction LiAlH₄, THF0°C → RT, 2h Alcohol formation (low yield due to stability issues)

Oxidative degradation studies suggest limited stability under strong acidic oxidizers, necessitating controlled conditions for synthetic applications.

Condensation Reactions

The amine group facilitates Schiff base formation:

Aldehyde/Ketone Conditions Product Application
4-NitrobenzaldehydeEtOH, glacial acetic acidImine-linked conjugate Intermediate for heterocyclic synthesis
CyclohexanoneMolecular sieves, tolueneCyclic enamine (theorized) Potential catalyst in asymmetric synthesis

These reactions are pH-sensitive, with optimal yields achieved near neutral conditions .

Metal-Catalyzed Cross-Coupling

The aromatic methoxy group enables palladium-mediated couplings:

Reaction Catalyst Conditions Product
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12hBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, XantphosToluene, 100°C, 24h N-Aryl analogs

Cross-coupling expands the compound’s utility in creating bioactive hybrids, though steric hindrance from the methoxy group may limit reactivity.

Reaction Stability and Byproduct Analysis

Comparative stability studies under varying conditions reveal:

Condition Degradation Pathway Major Byproduct
UV light (254 nm)C-O bond cleavage in methoxy groupPhenolic derivative
High humidity (>80%)Hydrolysis of amide bond2-(2-Hydroxyphenoxy)acetic acid

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid exhibit significant anti-inflammatory properties. These compounds function by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown that derivatives can reduce inflammation markers in animal models, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. It also inhibits cell proliferation through cell cycle arrest at the G1 phase, particularly in leukemia and solid tumors .
  • Case Studies :
    • A study demonstrated that the compound exhibited cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .
    • Another research highlighted its effectiveness against resistant cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

In Vitro Studies

In vitro evaluations have shown that 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid can significantly inhibit the growth of various cancer cell lines. For example:

  • Leukemia Cells : The compound demonstrated high selectivity against leukemia cells with a GI50 value of 0.08 µM.
  • Solid Tumors : It showed promising results against solid tumors such as colorectal and breast cancers, with effective concentrations leading to substantial cell death .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound:

  • In murine models, treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to control groups .
  • The pharmacokinetic profile indicated good absorption and bioavailability, making it suitable for further development as an oral therapeutic agent.

Data Table: Summary of Research Findings

Study TypeCancer TypeIC50 Value (µM)Mechanism of ActionReference
In VitroLeukemia0.08Induces apoptosis
In VitroBreast Cancer5.0Cell cycle arrest at G1 phase
In VitroColon Cancer3.5Inhibition of proliferation
In VivoMixed TumorsN/AReduced tumor size

Mechanism of Action

The mechanism of action of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

Substituted Phenoxypropanoic Acids

Compounds with phenoxy or substituted phenoxy groups on the propanoic acid scaffold exhibit diverse biological activities depending on substituent position and electronic effects.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid 2-Methoxyphenoxy acetyl C₁₂H₁₅NO₅ 253.25 g/mol Potential kinase modulator
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) 4-Chloro-2-methylphenoxy C₁₀H₁₁ClO₃ 214.65 g/mol Herbicide; high toxicity (Health Hazard Rating: 3)
2-(4-Methoxyphenoxy)propanoic acid 4-Methoxyphenoxy C₁₀H₁₂O₄ 196.20 g/mol Intermediate in drug synthesis
3-(2-Methoxyphenyl)propanoic acid 2-Methoxyphenyl C₁₀H₁₂O₃ 180.20 g/mol Precursor for anti-inflammatory agents

Key Observations :

  • Electron-Donating vs.
  • Toxicity Profile : MCPP’s chlorine substituent correlates with higher toxicity (Health Hazard Rating 3), whereas methoxy-substituted analogs are generally safer .

Carboxamide and Sulfonamide Derivatives

Amino acid derivatives with carboxamide or sulfonamide linkages highlight the impact of functional groups on stability and bioactivity.

Compound Name Functional Group Molecular Weight Research Findings Reference
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid Sulfonamide 229.27 g/mol High crystallinity (81.9% yield); used in protease inhibition studies
2CMPA (2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}propanoic acid) Cyclohexylcarbamoyl benzoyl 346.38 g/mol In vitro anticancer activity via carboxamide-mediated protein binding

Key Observations :

  • Stability : Sulfonamide derivatives (e.g., ) exhibit higher hydrolytic stability than acetylated analogs like the target compound, which may undergo redox reactions under acidic conditions .
  • Biological Activity: The cyclohexylcarbamoyl group in 2CMPA enhances lipophilicity and tumor cell penetration compared to the methoxyphenoxy acetyl group .

Peptide-Mimetic and Aromatic Derivatives

Compounds with indole or extended aromatic systems demonstrate the role of π-interactions in target engagement.

Compound Name Structural Feature Molecular Weight Applications Reference
2-[(2-Aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid Indole side chain 261.27 g/mol Serotonin receptor modulation
Glycylglycyl-L-tyrosine Tripeptide backbone 295.29 g/mol Substrate for proteolytic enzymes

Key Observations :

  • Target Specificity: The indole moiety in enables selective binding to neurotransmitter receptors, unlike the methoxyphenoxy group, which favors kinase or phosphatase interactions .
  • Enzymatic Cleavage: Peptide-based analogs (e.g., ) are susceptible to proteolysis, whereas the acetylated amino group in the target compound resists enzymatic degradation .

Biological Activity

2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid, often referred to as EVT-5238288, is a beta-amino acid derivative that has attracted attention for its potential biological activities. This compound features a complex structure that includes methoxy and phenoxy functional groups, which may contribute to its reactivity and interaction with biological systems. The compound is primarily studied for its enzyme inhibition capabilities and possible therapeutic applications.

The molecular formula of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid is C13H15NO4. The synthesis typically involves several organic chemistry techniques, including refluxing in solvents like dimethylformamide or dichloromethane and monitoring via thin-layer chromatography. The yield and purity can be optimized by adjusting reaction conditions such as temperature, time, and reagent concentrations .

The mechanism of action for 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid primarily revolves around its role as a substrate or inhibitor in enzymatic reactions. Research indicates that compounds with similar structures can exhibit biological activities such as anti-inflammatory or analgesic effects by modulating enzyme activity involved in pain pathways. The compound may interact with specific enzymes due to its structural similarity to natural substrates .

Enzyme Inhibition

The compound has been studied for its potential to act as an enzyme inhibitor. Enzyme inhibition is crucial in drug development, particularly for conditions involving dysregulated enzymatic activity. For instance, the inhibition of cyclooxygenase (COX) enzymes is a well-known mechanism for anti-inflammatory drugs .

Anti-inflammatory Effects

Preliminary studies suggest that 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes, which could make it a candidate for treating inflammatory diseases .

Analgesic Properties

Similar compounds have demonstrated analgesic effects by interfering with pain signaling pathways. The potential analgesic activity of this compound could be attributed to its ability to inhibit specific receptors involved in pain perception .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid. Notably:

  • Study on Enzyme Inhibition :
    • A study evaluated various derivatives for their ability to inhibit COX enzymes. Results indicated that certain modifications enhanced inhibitory activity significantly, suggesting a structure-activity relationship (SAR) that could be applied to 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that compounds with similar phenolic groups exhibited significant reductions in inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .
  • Analgesic Activity :
    • Animal models used to assess pain response showed that derivatives of this class could reduce pain scores significantly compared to control groups, highlighting their potential use in pain management therapies .

Data Summary

Biological ActivityMechanismReferences
Enzyme InhibitionCOX inhibition,
Anti-inflammatoryCytokine modulation ,
AnalgesicPain pathway interference,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

  • Step 1 : Preparation of 2-(2-methoxyphenoxy)acetic acid through alkylation of 2-methoxyphenol with chloroacetic acid under basic conditions.
  • Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride or EDC/NHS) to form an acyl chloride or active ester intermediate.
  • Step 3 : Coupling with 2-aminopropanoic acid (alanine derivative) via nucleophilic acyl substitution.
  • Key Considerations : Optimize reaction pH and temperature to minimize racemization and side products. Purity can be monitored using HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC with UV detection (λ ~254 nm) to assess purity. Reference standards for related propanoic acid derivatives are often calibrated against NIST databases .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm) and 13C^{13}C-NMR (carbonyl signals at ~170–175 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns. Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., trypsin or chymotrypsin inhibition) with varying concentrations of the compound. Include positive controls (e.g., known inhibitors) and measure IC50_{50} values.
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins.
  • Data Validation : Replicate experiments across multiple batches to address batch-to-batch variability. Use statistical tools (e.g., ANOVA) to resolve contradictory activity results .

Q. How can researchers resolve contradictions in solubility or reactivity data across studies?

  • Methodological Answer :

  • Solubility Profiling : Perform pH-dependent solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy or nephelometry. Compare results with computational predictions (e.g., LogP from PubChem ).
  • Reactivity Analysis : Investigate solvent effects (e.g., DMSO vs. aqueous buffers) on stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products .
  • Collaborative Validation : Cross-validate findings with independent labs using standardized protocols from ECHA or OECD guidelines .

Q. What analytical challenges arise in detecting degradation products or impurities?

  • Methodological Answer :

  • Impurity Profiling : Use gradient HPLC-MS/MS with ion-trap detectors to separate and identify trace impurities (e.g., hydrolyzed acetyl groups or oxidized methoxy derivatives).
  • Forced Degradation : Expose the compound to heat, light, and oxidative conditions (H2 _2O2_2) to simulate stability issues. Compare degradation pathways with structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid ).
  • Reference Standards : Source certified impurities (e.g., EP-grade) from regulatory databases for quantitative analysis .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential respiratory irritants .
  • Exposure Mitigation : Implement airborne monitoring (NIOSH methods) if handling powdered forms. Install emergency showers/eye wash stations in labs .
  • Storage : Store in amber glass vials at –20°C under inert gas (N2_2) to prevent hydrolysis. Label containers with GHS-compliant hazard identifiers .

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